N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolylmethyl group and a 2-methylphenyl substituent. The compound’s benzodioxole moiety may enhance lipophilicity and metabolic stability, while the 2-methylphenyl group could influence steric interactions in enzyme binding.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-4-2-3-5-13(11)19-17(21)16(20)18-9-12-6-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKCDHCUUZRRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methylphenyl)ethanediamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide typically involves several steps:
- Formation of the Benzodioxole Intermediate : This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
- Introduction of the Ethanediamide Group : The benzodioxole intermediate is reacted with an appropriate amine to introduce the ethanediamide functionality.
- Final Coupling Reaction : The final product is synthesized by coupling the intermediate with a methylphenyl group through an amidation reaction.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Anti-inflammatory Effects : Studies on related benzodioxole compounds have shown significant inhibition of leukotriene synthesis, indicating potential anti-inflammatory properties. For instance, one study reported an IC50 value around 0.4 µM for leukotriene synthesis inhibition in human polymorphonuclear cells.
- Psychoactive Properties : Some derivatives have been explored for their psychoactive effects without hallucinogenic properties, suggesting potential therapeutic applications in psychopharmacology.
Case Studies
Several studies highlight the compound's potential applications:
- Topical Anti-inflammatory Activity : A study demonstrated that benzodioxole derivatives could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways crucial in inflammatory responses.
| Compound Name | Activity Type | IC50 Values |
|---|---|---|
| Benzodioxole Derivatives | Anti-inflammatory | Various (e.g., COX inhibition) |
- Neuroprotective Effects : Research suggests that certain structural analogs may provide neuroprotective benefits in models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide and its analogs:
Binding and Pharmacological Insights
- QOD: Molecular dynamics simulations reveal that QOD occupies the falcipain-2 active site via hydrophobic interactions with its tetrahydroquinolinyl ethyl chain, while the benzodioxole group stabilizes the complex through van der Waals forces . Its IC₅₀ against falcipain-2 is reported to be in the micromolar range, though exact values are unspecified in the evidence .
- ICD : The indole carboxamide scaffold enables hydrogen bonding with catalytic cysteine residues in falcipain-2, enhancing inhibitory potency compared to QOD .
- However, the absence of a flexible ethyl linker could limit conformational adaptability during enzyme interaction .
Computational and Crystallographic Studies
- Structural Determination: The SHELX suite (e.g., SHELXL, SHELXS) has been instrumental in resolving crystal structures of related compounds, enabling precise analysis of bond angles and torsional strain . For instance, QOD’s structure was validated using these tools, confirming its planar benzodioxole ring and tetrahedral geometry around the quinoline nitrogen .
- Validation Practices : The International Union of Crystallography (IUCr) guidelines, as referenced in , ensure rigorous validation of bond lengths and angles, critical for accurate comparisons between analogs .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20N2O5
- Molecular Weight : 332.35 g/mol
- SMILES Notation : COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
This structure indicates the presence of a benzodioxole moiety, which is often associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and modulating physiological responses.
- Antimicrobial Activity : Research indicates that benzodioxole derivatives exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against certain bacterial strains.
Table 1: Summary of Biological Activities
Toxicity Profile
Toxicological studies are crucial for understanding the safety profile of new compounds. Preliminary research suggests that this compound exhibits low toxicity levels in mammalian models. For instance:
- Acute Toxicity : In studies involving mice, doses up to 2000 mg/kg did not yield significant adverse effects on vital organs such as the liver and kidneys .
- Cytotoxicity : The compound demonstrated no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of benzodioxole derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Case Study 2: CNS Activity
Research exploring the CNS effects of benzodioxole compounds found that they can modulate neurotransmitter systems. This compound was shown to influence serotonin and dopamine pathways, indicating potential as an antidepressant or anxiolytic agent .
Q & A
Basic: What are the critical steps in synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide?
Answer:
The synthesis involves multi-step organic reactions, including:
- Amide bond formation between the benzodioxole-derived amine and the ethanediamide backbone.
- Coupling reactions to attach the 2-methylphenyl group, often using activating agents like carbodiimides (e.g., EDC/HCl) to facilitate nucleophilic substitution .
- Purification via column chromatography or recrystallization to isolate the product.
Key parameters to monitor include reaction temperature (typically 0–60°C), solvent polarity (e.g., DMF or dichloromethane), and stoichiometric ratios to minimize side products .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; dichloromethane balances solubility and reactivity .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amidation .
- Temperature gradients : Slow warming (e.g., 0°C → room temperature) reduces exothermic side reactions.
- Real-time monitoring : TLC or in situ IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- NMR spectroscopy : 1H/13C NMR to verify proton environments (e.g., benzodioxole methylene at δ ~4.2 ppm) and aromatic substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and rule out impurities .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (benzodioxole C-O-C) validate functional groups .
Advanced: How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
Answer:
- Assay standardization : Use positive controls (e.g., known angiogenesis inhibitors like sunitinib) to validate experimental conditions .
- Cellular context : Test across multiple cell lines (e.g., HUVECs for angiogenesis) to assess target specificity .
- Computational validation : Molecular docking to compare binding modes with falcipain-2/3 (for antimalarial activity) and identify off-target interactions .
Basic: What biological targets or mechanisms are hypothesized for this compound?
Answer:
- Angiogenesis inhibition : Likely via VEGF receptor antagonism, inferred from structural analogs with benzodioxole and amide motifs .
- Antimalarial activity : Potential falcipain inhibition, as seen in related quinolinyl oxamide derivatives (QODs) .
- Receptor modulation : Interaction with neurotransmitter receptors (e.g., serotonin) due to indole-like substructures in related compounds .
Advanced: What computational methods model the compound’s interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over microsecond timescales to assess stability (e.g., falcipain-2 inhibition) .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores for VEGF receptors .
- QM/MM calculations : Hybrid quantum mechanics/molecular mechanics to analyze electronic interactions at active sites .
Basic: How is the compound’s stability under physiological conditions evaluated?
Answer:
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal stress : Heat at 40–60°C and track decomposition products using LC-MS .
- Light exposure : Conduct ICH Q1B photostability testing to identify photosensitive functional groups (e.g., benzodioxole) .
Advanced: What crystallographic strategies resolve the compound’s 3D structure?
Answer:
- Single-crystal X-ray diffraction : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL), with WinGX for data processing .
- Twinned data handling : Apply HKLF 5 format in SHELXL for high-resolution refinement of twinned crystals .
- ORTEP visualization : Generate anisotropic displacement ellipsoids to validate thermal motion and occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
